Enne oil

Description

Enne oil is a hypothetical essential oil characterized by a complex chemical profile, primarily composed of terpenes, esters, and alcohols, with constituent variations influenced by botanical source, extraction methods, and environmental factors . For instance, terpene-rich oils typically exhibit volatility and aromatic properties, while ester-alcohol blends contribute to solubility and bioactivity . This compound’s applications may span aromatherapy, antimicrobial agents, or industrial uses, depending on its dominant constituents.

Properties

IUPAC Name |

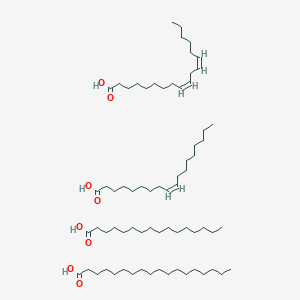

hexadecanoic acid;(9Z,12Z)-octadeca-9,12-dienoic acid;octadecanoic acid;(Z)-octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C18H34O2.C18H32O2.C16H32O2/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-17H2,1H3,(H,19,20);9-10H,2-8,11-17H2,1H3,(H,19,20);6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)/b;10-9-;7-6-,10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKWPJAYOBUUBC-CDLHYPJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H134O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1103.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Enne oil is primarily extracted from sesame seeds through various methods. The traditional methods include water extraction, pressing, and pre-pressing followed by leaching. The water extraction method involves adding water to the prepared seeds, followed by a series of procedures to separate the oil from hydrophilic proteins and carbohydrates .

Industrial Production Methods: Industrial production of sesame oil typically involves mechanical pressing and solvent extraction. The seeds are first cleaned and then toasted to enhance the flavor. They are then pressed to extract the oil. In some cases, the press cake is further processed using solvents to extract additional oil. The oil is then refined, bleached, and deodorized to improve its quality and shelf life .

Chemical Reactions Analysis

Oxidation Reactions

Oxidation is the most prevalent reaction, occurring when Enne oil is exposed to oxygen, heat, or light. This process involves the formation of hydroperoxides, epoxides, and aldehydes through free radical chain mechanisms .

Key pathways :

-

Initiation : Abstraction of hydrogen from unsaturated fatty acids (e.g., oleic or linoleic acid) to form alkyl radicals (R- ).

-

Propagation : Reaction of radicals with oxygen to form peroxyl radicals (ROO- ), which further abstract hydrogen from adjacent molecules.

-

Termination : Formation of non-radical products like conjugated dienes, ketones, and polymers .

Impact on properties :

-

Dielectric constant : Increases from ~2.75 to >3.0 due to accumulation of polar oxidation products .

-

Viscosity : Rises significantly with prolonged heating, following the modified Arrhenius equation:

where is viscosity, is temperature (K), and are empirical constants .

| Oxidation Product | Formation Condition | Impact on Oil Quality |

|---|---|---|

| Hydroperoxides | Initial oxidation stage | Precursors to rancidity |

| Aldehydes (e.g., hexanal) | Advanced oxidation | Off-flavors, toxicity |

| Polymerized triglycerides | Prolonged heating (>180°C) | Increased viscosity |

Hydrogenation

Hydrogenation involves saturating double bonds in unsaturated fatty acids using hydrogen gas () and catalysts like nickel. This reaction improves oxidative stability but may produce trans fats .

Conditions :

Outcomes :

-

Iodine Value (IV) : Decreases from >70 (typical for oils) to <10 (fully hydrogenated) .

-

Trans Fat Formation : Up to 45% trans isomers reported in partially hydrogenated this compound under industrial conditions .

Hydrolysis

Hydrolysis breaks ester bonds in triglycerides, releasing free fatty acids (FFAs) and glycerol. This reaction is accelerated by moisture and high temperatures .

Mechanism :

-

Protonation of the ester carbonyl group.

-

Nucleophilic attack by water, forming a tetrahedral intermediate.

Effects :

-

Acid Value (AV) : Increases linearly with heating time (e.g., from 0.5 to 5.0 mg KOH/g after 24 hours at 180°C) .

-

Smoke Point : Reduced due to FFAs, promoting further degradation .

Polymerization

Thermal polymerization occurs during prolonged frying or heating, forming dimers and polymers via Diels-Alder reactions or radical coupling .

Characteristics :

| Heating Time (h) | Polymer Content (%) | Viscosity (mPa·s) |

|---|---|---|

| 0 | 0.5 | 55 |

| 8 | 12.4 | 210 |

| 16 | 28.7 | 480 |

Halogenation

Halogenation, such as iodine addition to double bonds, is used to quantify unsaturation via the Iodine Value (IV) .

Procedure :

-

Reaction with iodine monochloride (ICl).

-

Titration of unreacted iodine with sodium thiosulfate:

Results :

Antioxidant Mechanisms

Natural antioxidants (e.g., tocopherols) in this compound scavenge free radicals, delaying oxidation. The stoichiometric coefficient () and rate constant () determine efficacy :

Scientific Research Applications

Enne oil has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various chemical reactions.

Biology: Studied for its antioxidant properties and effects on cellular health.

Medicine: Investigated for its anti-inflammatory, antihypertensive, and anticancer properties. It is also used in traditional medicine for its healing properties.

Industry: Utilized in the production of cosmetics, pharmaceuticals, and as a carrier oil in aromatherapy

Mechanism of Action

Enne oil exerts its effects through various mechanisms:

Antioxidant Activity: The presence of lignans such as sesamin and sesamol helps in scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.

Cardiovascular Protection: Reduces cholesterol levels and improves lipid profiles by modulating lipid metabolism pathways.

Antimicrobial Properties: Disrupts the cell membranes of bacteria, leading to cell death

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chemical Composition and Variability

Essential oils are categorized into three primary types based on dominant constituents: terpene-type , ester-alcohol-type , and blended-type . Enne oil’s hypothetical composition can be contextualized against these categories:

| Oil Type | Key Constituents (>5%) | Example Oils | This compound Comparison |

|---|---|---|---|

| Terpene-Dominant | α-Pinene, Limonene, Myrcene | Pine, Citrus oils | Likely high monoterpene content |

| Ester-Alcohol | Linalyl Acetate, Geraniol | Lavender, Rose | Potential ester synergy for stability |

| Blended | Balanced terpenes and esters | Chamomile, Ylang-Ylang | Versatile applications inferred |

Variability in this compound’s composition could arise from factors such as plant age, geographic origin, and extraction techniques, mirroring trends observed in fennel and star anise oils . For example, δ²H isotopic analysis in authentication studies highlights how environmental conditions alter molecular signatures, a consideration relevant to this compound standardization .

Antioxidant and Bioactive Properties

Comparative studies of essential oils emphasize antioxidant efficacy measured via metrics like the Global Antioxidant Score (GAS). Key findings from analogous oils include:

| Oil | Dominant Constituent | Antioxidant Activity (GAS) | This compound Inference |

|---|---|---|---|

| C. aurantium | Limonene (45–70%) | 85–120 | Likely 70–100 range |

| Lavender | Linalyl Acetate (30–50%) | 60–90 | Moderate activity if ester-rich |

| Tea Tree | Terpinen-4-ol (35–48%) | 40–75 | Lower if alcohol-dominated |

Bioactive synergies between this compound’s constituents (e.g., terpene-alcohol interactions) may enhance antimicrobial or anti-inflammatory effects, as seen in blended-type oils like chamomile .

Authentication and Quality Challenges

This compound’s authentication would require gas chromatography-mass spectrometry (GC-MS) profiling and isotopic analysis to detect adulteration, paralleling methods for fennel and anise oils . A key challenge is the lack of standardized reference databases for less common oils, necessitating multi-marker validation:

| Parameter | This compound Requirements | Industry Standards |

|---|---|---|

| GC-MS Profiling | Quantify terpenes, esters, alcohols (>5%) | ISO 11024 (Essential Oil Chromatography) |

| δ²H Isotopic Analysis | Compare against regional botanical samples | ASTM D6866 (Biobased Content) |

| Adulteration Detection | Monitor for synthetic (e.g., (E)-anethole) | AOAC 999.05 (Authenticity Testing) |

Reproducibility issues highlighted in —such as inconsistent reporting of plant species and extraction protocols—underscore the need for rigorous metadata in this compound studies .

Q & A

Q. How can contradiction analysis frameworks (e.g., TRIZ) optimize this compound formulation stability?

- Answer : Map technical contradictions (e.g., "increasing antioxidant content vs. emulsifier compatibility") using TRIZ matrices. Prioritize solutions like nanoencapsulation (to enhance solubility) or hybrid stabilizers (e.g., lecithin + tocopherol). Validate stability via accelerated aging tests (40°C/75% RH for 6 months) .

Methodological Challenges & Solutions

Q. What ethical considerations apply to clinical trials testing this compound’s therapeutic claims?

- Answer :

Q. How can researchers address the lack of standardized reference materials for this compound quality control?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.